2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
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Overview
Description
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a synthetic organic compound with the molecular formula C11H11Cl2NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3-aminotetrahydrothiophene-1,1-dioxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or chloroform, and catalysts such as triethylamine may be used to facilitate the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.
Scientific Research Applications
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the dioxidotetrahydrothiophene group.
N-(tetrahydrothiophen-3-yl)benzamide: Contains the tetrahydrothiophene ring but without the dichloro substituents.
Uniqueness
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is unique due to the combination of its dichlorobenzamide and dioxidotetrahydrothiophene moieties, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOKYXZSJHALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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